Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate is a useful research compound. Its molecular formula is C17H19NO5 and its molecular weight is 317.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis
One area of application involves the synthesis of novel derivatives and exploring their structural and functional properties. For instance, the reaction of malononitrile or ethyl cyanoacetate with 3-phencylideneoxindoles, in the presence of piperidine, leads to the formation of novel 7-(1-benzyl-2-oxoindolin-3-yl)-2′-oxo-2-oxaspiro[bicyclo[2.2.1]heptane-6,3′-indoline] derivatives. This process demonstrates the compound's role in facilitating the synthesis of complex molecules with potential pharmacological applications (Ya-Jing Xie et al., 2014).
Impurity Profiling in Drug Synthesis
Another significant application is in the impurity profiling of drug substances, where it serves as a precursor or intermediate in the synthesis of highly active platelet aggregation inhibitors. For example, the determination of the impurity profile of a glycoprotein IIb/IIIa antagonist, a drug substance from the oxazolidinone type developed for the treatment of thrombotic disorders, utilizes ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate. This application highlights the importance of understanding and controlling the synthesis process to ensure drug safety and efficacy (A. Thomasberger et al., 1999).
Pharmacological Research
In pharmacological research, compounds related to Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate, such as etozolin, have been studied for their diuretic and saluretic properties, demonstrating significant antihypertensive effects in animal models. This research provides insights into the compound's potential therapeutic applications and its mechanism of action in treating conditions related to hypertension and fluid retention (M. Herrmann et al., 1977).
Chemical Analysis and Characterization
The compound also plays a role in the chemical analysis and characterization of pharmaceuticals. For example, a method for assaying etozolin and its main metabolite, ozolinone, in plasma by high-performance liquid chromatography (HPLC) has been developed, showcasing the compound's utility in the pharmacokinetic studies and monitoring of drug levels in biological samples (H. Hengy et al., 1980).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial, antitubercular, and antioxidant activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other coumarin derivatives . These interactions may lead to changes in the targets’ function, potentially inhibiting their activity and leading to the observed antimicrobial, antitubercular, and antioxidant effects .
Biochemical Pathways
Given the compound’s reported antimicrobial, antitubercular, and antioxidant activities, it may be inferred that it impacts pathways related to these biological processes .
Result of Action
The compound’s reported antimicrobial, antitubercular, and antioxidant activities suggest that it may inhibit the growth of certain microorganisms and protect cells from oxidative damage .
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate plays a significant role in biochemical reactions due to its structural features. This compound has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . The inhibition occurs through binding interactions at the enzyme’s active site, leading to a decrease in malonyl-CoA levels. Additionally, the compound’s chroman moiety allows it to interact with antioxidant enzymes, potentially enhancing their activity and contributing to its overall biological effects.
Cellular Effects
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and increasing the levels of pro-apoptotic proteins . This compound also influences cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target. For example, its interaction with acetyl-CoA carboxylase leads to enzyme inhibition, while its binding to antioxidant enzymes enhances their activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as apoptosis induction and enzyme inhibition, are sustained over time. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways, which can mitigate its effects.
Dosage Effects in Animal Models
The effects of ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reduced tumor growth and enhanced antioxidant activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of reactive metabolites. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering metabolite levels. For instance, the compound’s inhibition of acetyl-CoA carboxylase affects fatty acid biosynthesis, leading to changes in lipid metabolism. Additionally, its interaction with antioxidant enzymes can modulate redox homeostasis and oxidative stress responses.
Transport and Distribution
The transport and distribution of ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. In tissues, the compound is distributed based on its lipophilicity and affinity for specific tissue components. For example, its chroman moiety allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors. The compound’s localization is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments. For instance, phosphorylation of the compound can enhance its nuclear localization and impact its transcriptional activity.
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-22-16(21)15(20)18-9-7-17(8-10-18)11-13(19)12-5-3-4-6-14(12)23-17/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYQJUHSEFWUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.